N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Description
This compound features a 3,4-dihydropyrazole core substituted with a thiophen-2-yl group (aromatic sulfur-containing heterocycle) at position 3 and a 2,2-dimethylpropanoyl (pivaloyl) group at position 2. The phenyl ring at position 5 is para-substituted with a methanesulfonamide group. The thiophene ring may facilitate π-π interactions or sulfur-mediated binding in biological systems.
Properties
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMRGVQTWYPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1)
- Structural Differences: Substitution on phenyl ring: Meta (CAS 851719-26-1) vs. para (target compound). Dihydropyrazole substituents: 2-Methylphenyl (CAS 851719-26-1) vs. thiophen-2-yl (target). Acyl group: 2-Methylpropanoyl (CAS 851719-26-1) vs. pivaloyl (target).
- Implications :
- The para-substituted sulfonamide in the target compound may improve binding affinity to enzymes (e.g., cyclooxygenase-2) compared to meta-substitution due to better alignment with active sites.
- Thiophene’s electron-rich nature could enhance interactions with aromatic residues in proteins, unlike the 2-methylphenyl group’s steric and inductive effects .
Pyrazole-Thiophene Derivatives ()
- Example Compounds : 7a and 7b.
- Structural Differences: Core: Pyrazole (fully aromatic) vs. 3,4-dihydropyrazole (partially saturated). Substituents: Amino, hydroxy, and cyano/ester groups (7a/7b) vs. sulfonamide and pivaloyl (target).
- The dihydropyrazole core in the target compound may offer conformational flexibility for binding to dynamic enzyme pockets .
Pyrimidine-Based Sulfonamide ()
- Example Compound : N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide.
- Structural Differences :
- Core: Pyrimidine (six-membered aromatic ring) vs. dihydropyrazole.
- Substituents: Fluorophenyl, formyl, and isopropyl groups vs. thiophene and pivaloyl.
- Implications: Pyrimidine’s planar structure may facilitate stronger stacking interactions than the non-planar dihydropyrazole.
Data Table: Structural and Functional Comparison
| Feature | Target Compound | CAS 851719-26-1 | Pyrazole-Thiophene (7a/7b) | Pyrimidine-Based Sulfonamide |
|---|---|---|---|---|
| Core Structure | 3,4-Dihydropyrazole | 3,4-Dihydropyrazole | Pyrazole | Pyrimidine |
| Key Substituents | Thiophen-2-yl, pivaloyl, sulfonamide | 2-Methylphenyl, 2-methylpropanoyl, sulfonamide | Amino, hydroxy, cyano/ester | Fluorophenyl, formyl, isopropyl |
| Solubility | Moderate (sulfonamide enhances) | Moderate | High (polar groups) | Moderate (sulfonamide and fluorophenyl) |
| Metabolic Stability | High (pivaloyl resists hydrolysis) | High (methylpropanoyl) | Low (ester/cyano prone to metabolism) | Moderate (formyl may oxidize) |
| Hypothetical Targets | Kinases, COX-2 | Kinases | Enzymes requiring H-bonding (e.g., kinases) | Dihydrofolate reductase, kinases |
Research Findings and Hypotheses
- Electronic Effects : The target’s thiophene may engage in stronger charge-transfer interactions than phenyl analogs, as seen in kinase inhibitors like imatinib .
- Steric Effects: The pivaloyl group in the target compound likely reduces metabolic degradation compared to less bulky acyl groups (e.g., 2-methylpropanoyl in CAS 851719-26-1) .
- Sulfonamide Role : Both the target and CAS 851719-26-1 may inhibit sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), but substitution patterns could alter isoform selectivity .
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